molecular formula C20H22O6 B12300424 Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester

Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester

Cat. No.: B12300424
M. Wt: 358.4 g/mol
InChI Key: XZUJWNAQLBHDIX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring system and a propanoic acid ester group, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester typically involves multi-step organic reactions. Key steps may include:

    Formation of the naphthalene ring system: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of hydroxyl and keto groups: Functionalization of the naphthalene ring with hydroxyl and keto groups can be done using oxidation reactions.

    Esterification: The final step involves esterification of the propanoic acid derivative with the functionalized naphthalene ring system under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, nucleophiles such as amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of hydroxyl and keto groups suggests possible interactions with biological molecules, which could be explored for therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. The naphthalene ring system is a common motif in many drugs, indicating potential for medicinal chemistry research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and keto groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar ester groups and propanoic acid backbones.

    Naphthalene derivatives: Compounds featuring the naphthalene ring system with various functional groups.

Uniqueness

The uniqueness of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester lies in its combination of a naphthalene ring system with a propanoic acid ester group. This structural motif may confer distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate

InChI

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,23-24H,8H2,1-4H3/t16-/m0/s1

InChI Key

XZUJWNAQLBHDIX-INIZCTEOSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Canonical SMILES

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.